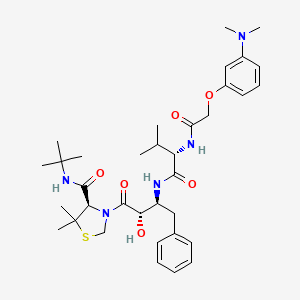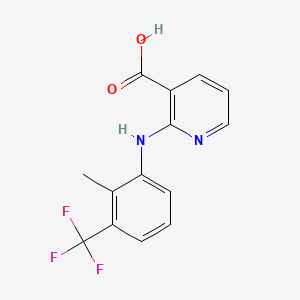
フルニキシン
概要
説明
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used in pigs, cattle, and horses . It exerts analgesic and antipyretic effects . This drug is often prepared for use in meglumine salt form .
Synthesis Analysis
The synthesis of flunixin meglumine involves adding 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline into a sodium hydroxide water solution . The mixture is stirred, toluene and a phase-transfer catalyst are added, and the reaction is controlled at a temperature of 40-45°C for 4-5 hours . The pH value of the solution is regulated to 10-11, stirred, allowed to stratify, and the pH value of the water layer is regulated to 5-6 . After stirring, filtering, washing the filter cake, and drying, flunixin is obtained . Flunixin then reacts with N-methylglucosylamine in isopropanol, heated under reflux for 0.5-1.5 hours, filtered, cooled to 50-60°C, and stirred to crystallize .Molecular Structure Analysis
Flunixin has a molecular formula of C14H11F3N2O2 . Its average mass is 296.245 Da and its monoisotopic mass is 296.077271 Da .Chemical Reactions Analysis
Flunixin is thermally stable, not photosensitive, and moderately sensitive to oxidative stress . Its degradation in soils is relatively slow, exhibiting half-lives of 39–203 days . This provides time for off-site transport and environmental contamination .Physical And Chemical Properties Analysis
Flunixin is a weak acid with a high degree of plasma protein binding (approximately 99%) . It is preserved in inflammatory tissues and is associated with anti-inflammatory properties which extend well beyond the period associated with detectable plasma drug concentration .科学的研究の応用
獣医学
フルニキシンは、牛、馬、羊、豚、ラクダの治療に広く用いられている非ステロイド性抗炎症薬です . 通常、注射液または経口で投与され、牛には体重1 kgあたり1.1〜2.2 mgの用量で投与されます .
水産養殖における薬物動態
チlapiaに筋肉内(IM)投与されたフルニキシンの比較薬物動態を調査する研究が行われました . この研究では、270匹の魚を3つの治療群のいずれかに割り当てました。フルニキシンメグルミンIM(2.2 mg / kg)、メロキシカムIM(1 mg / kg)、またはメロキシカムPO(1 mg / kg) .
魚の疼痛管理
魚における疼痛知覚の証拠は確立されていますが、水産養殖における鎮痛薬の使用は限られています . この研究の目的は、チlapiaに筋肉内(IM)投与されたフルニキシンと、筋肉内(IM)または経口(PO)投与されたメロキシカムの比較薬物動態を調査することでした .
牛乳中の残留分析
高親和性モノクローナル抗体(mAb)が調製され、生乳中の5-ヒドロキシフルニキシン残留物の測定のために、近赤外線(NIR)蛍光ベースのラテラルフローイムノアッセイ(LFA)が開発されました . AuNPとIRDye® 800CWを使用して、それぞれ抗5-ヒドロキシフルニキシンmAbを標識し、AuNP-mAbとNIR色素-mAbコンジュゲートを形成しました .
食品安全
フルニキシンの動物への適用は、畜産物の残留につながる可能性があり、消費者の健康を損なう可能性があります . 以前の研究では、泌乳牛に体重1 kgあたり2.2 mgのフルニキシンを2日間静脈内注射しました。牛乳中のフルニキシンの総残留量は、注射後33時間で33〜90 μg / kgでした .
規制遵守
欧州委員会は、フルニキシンを牛および豚の組織中の残留マーカーとして、5-ヒドロキシフルニキシンを牛乳中の残留マーカーとして特定しました . EMEA、USDA / FSIS、中国農務省は、動物由来食品中のフルニキシン残留マーカーの最大残留限度(MRL)を相次いで設定しました .
作用機序
Target of Action
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Flunixin exerts its effects by inhibiting the COX enzymes, thereby limiting the synthesis of prostaglandins . This results in reduced inflammation, pain, and fever. It is particularly effective in treating musculoskeletal disorders and visceral pain associated with colic .
Biochemical Pathways
The primary biochemical pathway affected by flunixin is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, flunixin prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Pharmacokinetics
The pharmacokinetics of flunixin involve absorption, distribution, metabolism, and excretion (ADME). After administration, flunixin is rapidly absorbed and reaches peak concentrations in the plasma within 1-2 hours . Despite its short plasma half-life of 1.6-2.5 hours, the effects of flunixin can persist for up to 30 hours, likely due to accumulation at inflammatory sites . Flunixin is primarily eliminated by the kidneys .
Result of Action
The inhibition of prostaglandin synthesis by flunixin leads to a reduction in inflammation, pain, and fever. This makes it particularly effective in treating musculoskeletal disorders and visceral pain associated with colic in animals . Prolonged use of flunixin can lead to gastrointestinal, renal, and hepatic toxicity .
Action Environment
The action of flunixin can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of flunixin . Additionally, the drug’s action can be influenced by the animal’s health status and the presence of other drugs.
Safety and Hazards
生化学分析
Biochemical Properties
Flunixin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which control prostaglandin production, a major regulator of tissue perfusion . Two isoforms of COX enzymes exist: COX-1 is physiologically present in tissues, while COX-2 is up-regulated during inflammation . Flunixin inhibits both COX-1 and COX-2 .
Cellular Effects
Flunixin’s primary cellular effects are related to its ability to inhibit COX enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation and pain associated with musculoskeletal disorders and visceral pain associated with colic .
Molecular Mechanism
Flunixin’s mechanism of action involves the inhibition of the COX enzymes, thereby reducing the production of prostaglandins . This inhibition blocks pain impulse generation via a peripheral action and possibly inhibits the synthesis or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation .
Temporal Effects in Laboratory Settings
The full analgesic and antipyretic effects of Flunixin usually occur 1–2 hours following treatment, but there is often an effective analgesic effect within approximately 15 minutes . Despite its short plasma half-life of 1.6–2.5 hours, effects can persist for up to 30 hours, with maximal effects occurring between 2 and 16 hours .
Dosage Effects in Animal Models
The dosage recommended in horses is 1.1 mg/kg, every 12 hours, or 0.25 mg/kg, every 8 hours . Toxicity in horses is relatively uncommon, but gastrointestinal erosion and ulceration may develop .
Metabolic Pathways
Flunixin is primarily eliminated by the kidneys . It inhibits the production of prostaglandins by inhibiting the COX enzymes, which are part of the arachidonic acid metabolic pathway .
Transport and Distribution
Flunixin is administered intravenously in beef and dairy cattle, and intravenously or intramuscularly in horses . It is absorbed rapidly, has a longer half-life than the intravenous formulation, and has been successful in managing musculoskeletal pain .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with COX enzymes, which are located in various cell types and organelles, including the endoplasmic reticulum and nuclear envelope .
特性
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048565 | |
| Record name | Flunixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38677-85-9 | |
| Record name | Flunixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunixin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



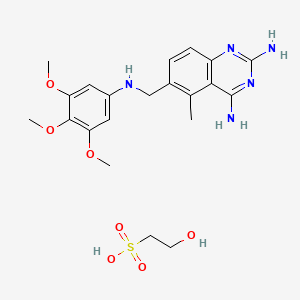
![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)
![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)


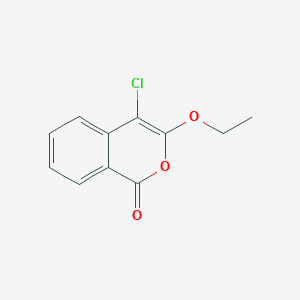
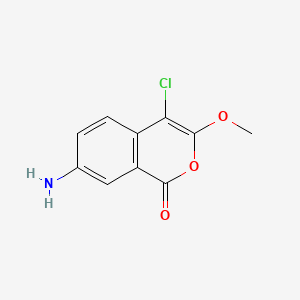
![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)
![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)
